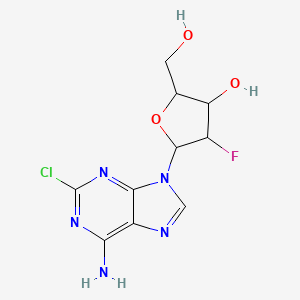

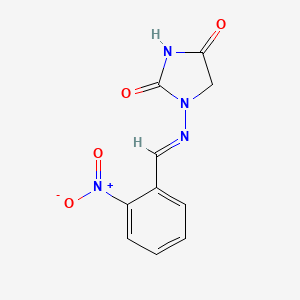

5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol

説明

Synthesis Analysis

The synthesis of purine analogs, such as 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol, often involves multi-step chemical reactions that include the formation of purine ring systems and subsequent functionalization. For example, synthetic studies directed towards Agelasine analogs involving the synthesis of N-methoxy-9-methyl-9H-purin-6-amines demonstrate the complexity of synthesizing substituted purines (Roggen & Gundersen, 2008). These methods highlight the importance of selective substitution and functional group introduction in achieving desired purine structures.

Molecular Structure Analysis

The molecular structure of purine derivatives, including hydrogen bonding patterns and crystal structure, has been extensively studied. For instance, the crystal and molecular structure of hydrogen-bonded complexes of purines, as detailed by Mazza, Sobell, & Kartha (1969), provides insights into the base-pairing configurations that are fundamental to understanding the molecular structure of purine derivatives (Mazza et al., 1969).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that highlight their reactivity and interaction with different chemical agents. The synthesis and reactivity of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, for example, illustrate the chemical behavior of purine compounds under different conditions, including tautomerism and alkylation reactions (Roggen & Gundersen, 2008).

科学的研究の応用

Antibacterial Activity

Research has shown that derivatives of 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol exhibit notable antibacterial activities. A study by Egawa et al. (1984) found that compounds with amino and hydroxy-substituted cyclic amino groups displayed significant in vitro and in vivo antibacterial activities, with some compounds showing more effectiveness than enoxacin, a known antibacterial agent (Egawa et al., 1984).

Enzyme Inhibition

The compound has been identified as an inhibitor of adenosine deaminase, an enzyme crucial in purine metabolism. Schaeffer et al. (1964, 1965) synthesized derivatives that inhibited adenosine deaminase, suggesting potential therapeutic applications in diseases related to purine metabolism (Schaeffer, Godse, & Liu, 1964); (Schaeffer & Odin, 1965).

Anti-HIV Applications

Driscoll et al. (1995) explored the use of 6-substituted amino analogs for treating HIV, particularly for improving blood-brain barrier penetration. These compounds were expected to be more lipophilic than existing anti-HIV drugs (Driscoll et al., 1995).

Antiviral Activity against Herpes Simplex Virus

Harnden et al. (1987) investigated the antiviral activity of 9-substituted purines against herpes simplex virus types 1 and 2 in cell cultures. They found that certain derivatives displayed significant antiherpes virus activity, in some cases more active than acyclovir, a standard antiviral drug (Harnden, Jarvest, Bacon, & Boyd, 1987).

Hepatitis B Virus Replication

Torii et al. (2006) synthesized arylthio congeners of the compound that showed similar anti-HBV effects to 2′,3′-dideoxy-3′-fluoroguanosine, indicating potential therapeutic applications for hepatitis B (Torii et al., 2006).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound. However, like all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it.

将来の方向性

Given its role as an adenosine receptor agonist, this compound could potentially have therapeutic applications. However, more research would be needed to fully understand its effects and potential uses.

特性

IUPAC Name |

5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDPHFBMKLOVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861277 | |

| Record name | 2-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)